3-Benzyloxy-2,6-difluorophenylboronic acid
Overview
Description
3-Benzyloxy-2,6-difluorophenylboronic acid is a boronic acid derivative characterized by the presence of a benzyloxy substituent and two fluorine atoms on the phenyl ring. While the specific compound is not directly discussed in the provided papers, the research on related boronic acid compounds and their derivatives offers insights into the chemical behavior and applications of such molecules.
Synthesis Analysis
The synthesis of related boronic acid compounds often involves multi-step procedures. For instance, 2,6-Diformylphenylboronic acid is synthesized and characterized in both solid state and solution, demonstrating the versatility of boronic acids in forming various substituted benzoxaboroles when reacted with secondary amines . Similarly, the preparation of ortho-functionalized arylboronic acids is achieved through reactions with benzaldehydes, providing access to 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles . These methods could potentially be adapted for the synthesis of 3-Benzyloxy-2,6-difluorophenylboronic acid.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is often characterized by the presence of intermolecular hydrogen bonds and the ability to form stable complexes with various groups. For example, the crystal structure of 2-formylphenylboronic acid reveals the formation of hydrogen-bonded dimers and complexed boroxins . The molecular structure of these compounds can be significantly influenced by substituents, as seen in the case of 3,5-difluorophenylboronic acid, where the effects of boric acid group and halogen substitutions were investigated .
Chemical Reactions Analysis
Boronic acids are known for their diverse reactivity, particularly in the formation of cyclic structures such as benzoxaboroles when reacted with secondary amines . The reactivity can vary depending on the structure of the amines involved. Additionally, boronic acids can form adducts with Lewis acids, as demonstrated by the benzaldehyde/boron trifluoride adduct, which provides insights into the activation of carbonyl compounds for C-C bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be extensively studied using various spectroscopic techniques. For instance, the spectroscopic properties of 3,5-difluorophenylboronic acid were investigated using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy, revealing details about the vibrational spectra, electronic properties, and molecular association through hydrogen bonding . These techniques, along with quantum chemical calculations, provide a comprehensive understanding of the properties of boronic acid compounds.
Scientific Research Applications
Methods of Application: It can be used as a building block for the preparation of various compounds.
Results or Outcomes: This compound is used for the preparation of fluorescent probes, enzyme inhibitors, and sensors for detecting metal ions.
Suzuki–Miyaura Coupling
Scientific Field: Organic Chemistry
Methods of Application: The Suzuki–Miyaura coupling reaction involves the use of a palladium catalyst, an organoboron compound (like 3-Benzyloxy-2,6-difluorophenylboronic acid), and an organic halide .
Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond . This reaction is widely used due to its mild reaction conditions and the stability of the organoboron reagents .
Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent
Scientific Field: Organic Chemistry
Methods of Application: The specific methods of application would depend on the exact procedure used to prepare the palladium-based reagent .
Results or Outcomes: The outcome of this application is the creation of a new reagent that can be used in PET imaging .
Synthesis of Substituted Isoindolines
Scientific Field: Organic Chemistry
Methods of Application: This involves a palladium-catalyzed cascade reaction .
Results or Outcomes: The outcome of this reaction is the formation of a new isoindoline compound .
Ruthenium-Catalyzed Hydrogenation
Scientific Field: Organic Chemistry
Methods of Application: The specific methods of application would depend on the exact procedure used for the Ruthenium-catalyzed hydrogenation .
Results or Outcomes: The outcome of this application is the creation of a new compound where the double or triple bond has been reduced by the addition of hydrogen .
Safety And Hazards
properties
IUPAC Name |
(2,6-difluoro-3-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKMMBLTLNKOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584504 | |
Record name | [3-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-2,6-difluorophenylboronic acid | |
CAS RN |
870718-07-3 | |
Record name | (3-Benzyloxy-2,6-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870718-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Benzyloxy)-2,6-difluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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